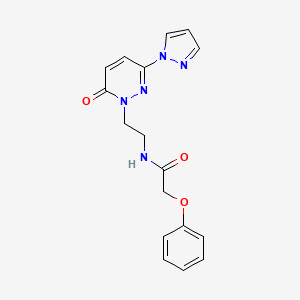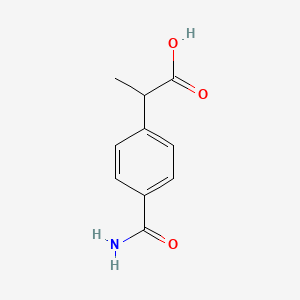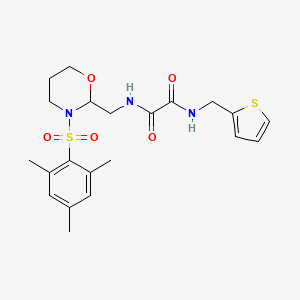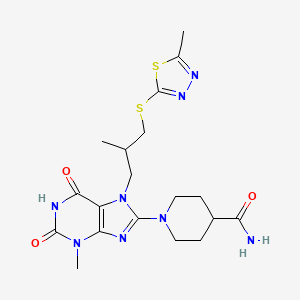![molecular formula C26H22FN5O2S B3012426 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1111151-35-9](/img/structure/B3012426.png)
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a class of compounds that have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a bioisosteric modification of the triazolophthalazine ring system . This process maintains other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis
The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The precise structure is analyzed by single crystal X-ray diffraction (XRD) .Chemical Reactions Analysis
The reaction of o-amino benzamides and thiols in a one-pot intermolecular annulation reaction has been used to synthesize quinazolin-4(3H)-ones . This method is transition metal and external oxidant free, and easy to operate .Aplicaciones Científicas De Investigación
Cancer Therapy
Compounds with the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety have been explored for their anticancer properties. They have shown potential as c-Met kinase inhibitors , which play a role in the development and progression of various cancers . By inhibiting this kinase, the compound could be used to treat cancers that exhibit abnormal c-Met activity.
DNA Intercalation
Derivatives of [1,2,4]triazolo[4,3-a]quinazoline have been studied for their ability to intercalate DNA . This process can inhibit the replication of cancer cells and induce apoptosis, making these compounds valuable for developing new anticancer drugs.
Antimicrobial Activity
The [1,2,4]triazolo[4,3-a]quinazoline scaffold has been incorporated into molecules designed to combat bacterial and fungal infections . The compound’s structural features may contribute to its antimicrobial efficacy, potentially leading to new treatments for resistant strains of bacteria and fungi.
PCAF Bromodomain Inhibition
Compounds similar to the one have been identified as inhibitors of the PCAF bromodomain . This inhibition can modulate gene expression and has implications for cancer treatment, as the PCAF bromodomain is involved in the regulation of oncogenes and tumor suppressors.
Neurokinin Receptor Antagonism
The compound has structural similarities to known neurokinin receptor antagonists . These receptors are involved in various physiological processes, including pain perception and inflammation. As such, the compound could have applications in pain management and the treatment of inflammatory diseases.
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator , inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, leading to various downstream effects .
Mode of Action
The compound interacts with its target, DNA, by intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. In particular, it can interfere with DNA replication and transcription . By disrupting these processes, the compound can inhibit the growth and proliferation of cells .
Result of Action
The compound’s action as a DNA intercalator can lead to the inhibition of cell growth and proliferation . This makes it a potential candidate for use as an anticancer agent . In fact, the compound has been shown to have anti-proliferative effects against various cancer cell lines .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2S/c1-17-6-8-18(9-7-17)14-28-23(33)16-35-26-30-29-25-31(15-19-10-12-20(27)13-11-19)24(34)21-4-2-3-5-22(21)32(25)26/h2-13H,14-16H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWODNQBHEYUQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)
![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)



![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)
![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)